molecular formula C17H12Cl2N4O B11400111 5-amino-4-(1H-benzimidazol-2-yl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(2,5-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11400111
M. Wt: 359.2 g/mol
InChI Key: FPENVXWPKJPUFS-UHFFFAOYSA-N
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Description

5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of ortho-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Pyrrolone Moiety: This step might involve the reaction of the benzodiazole intermediate with a chloroacetyl chloride derivative, followed by cyclization.

    Amination and Chlorination:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzodiazole ring.

    Reduction: Reduction reactions might target the carbonyl group in the pyrrolone moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Modulate Receptors: Interact with cell surface receptors to alter signaling pathways.

    Affect Gene Expression: Influence the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-aminobenzimidazole.

    Pyrrolone Derivatives: Compounds such as 3-pyrrolidinone and 2-pyrrolidinone.

Uniqueness

What sets 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(2,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H12Cl2N4O

Molecular Weight

359.2 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(2,5-dichlorophenyl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C17H12Cl2N4O/c18-9-5-6-10(19)13(7-9)23-8-14(24)15(16(23)20)17-21-11-3-1-2-4-12(11)22-17/h1-7,20,24H,8H2,(H,21,22)

InChI Key

FPENVXWPKJPUFS-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=C(C=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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